Linearmycin B

Descripción general

Descripción

Synthesis Analysis

Linearmycins are produced by Streptomyces sp. strain Mg1 and are incorporated into extracellular vesicles . The insolubility of purified linearmycins led to the hypothesis of an extracellular trafficking mechanism to deliver the lytic activity .Chemical Reactions Analysis

Linearmycins inhibit the growth of all Gram-positive bacteria tested, but lysis was limited to some Bacillus species . Linearmycin-induced lysis occurred even when cellular metabolism and growth were inhibited .Aplicaciones Científicas De Investigación

Antibacterial Activity

Linearmycin B belongs to the linearmycin family of polyketides. Originally classified as antifungal metabolites, these compounds have demonstrated potent antibacterial properties. Linearmycins inhibit the growth of various Gram-positive bacteria, including Bacillus species. Unlike cell-wall targeting antibiotics, linearmycins directly target the cytoplasmic membrane, leading to rapid depolarization and loss of viability .

Membrane Disruption

Linearmycins are lytic membrane-targeting antibiotics. They disrupt lipid bilayers without requiring other cellular components. This unique mechanism of action makes them distinct from traditional antibiotics and highlights their potential as novel therapeutic agents .

Extracellular Vesicle Production

Recent research has revealed a connection between linearmycin biosynthesis and extracellular vesicle (EV) production. Streptomyces sp. strain Mg1, which produces linearmycins, also generates EVs. The integration of linearmycin biosynthesis with EV production suggests a deep link between specialized metabolism and bacterial membrane physiology .

Mecanismo De Acción

Target of Action

Linearmycin B, a member of the linearmycin family of polyketides, primarily targets the cytoplasmic membrane of bacteria . This compound has been found to be effective against various Gram-positive bacteria, with its lytic effects particularly pronounced in certain Bacillus species .

Mode of Action

Linearmycin B interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to a loss of viability in the bacteria, suggesting that linearmycin B possesses the intrinsic capacity to lyse cells . Unlike cell-wall targeting antibiotics, linearmycin B’s lytic action occurs even when cellular metabolism and growth are inhibited .

Biochemical Pathways

Linearmycin B disrupts the integrity of the lipid bilayers in the bacterial cytoplasmic membrane . This disruption is believed to cause rapid depolarization of the membrane, leading to cell lysis

Result of Action

The primary result of linearmycin B’s action is the lysis of bacterial cells . This is achieved through the disruption of the lipid bilayers in the bacterial cytoplasmic membrane, leading to rapid depolarization and a subsequent loss of cell viability .

Action Environment

Linearmycin B is produced by Streptomyces sp. strain Mg1 and incorporated into extracellular vesicles, which are capable of lysing Bacillus subtilis . The effectiveness of linearmycin B may be influenced by various environmental factors, including the presence of competing organisms and the physical characteristics of the environment . .

Direcciones Futuras

Propiedades

IUPAC Name |

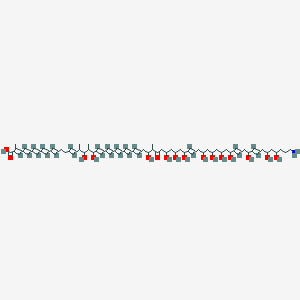

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLEVLIHWJIAE-OTPULODUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linearmycin B | |

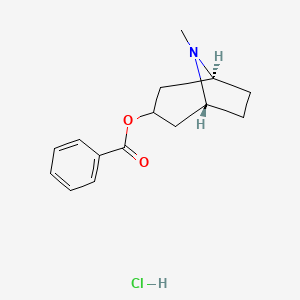

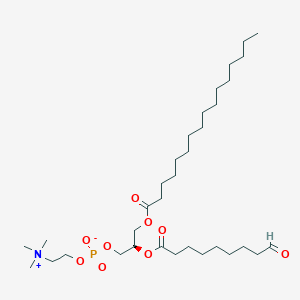

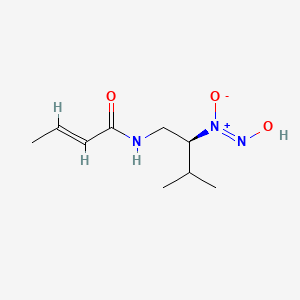

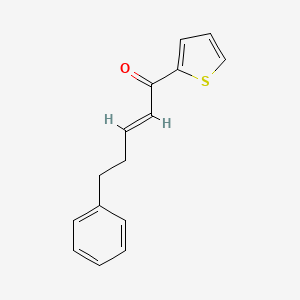

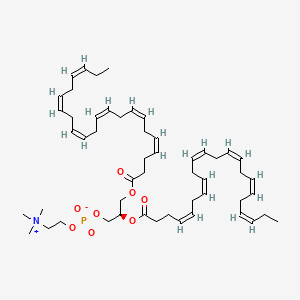

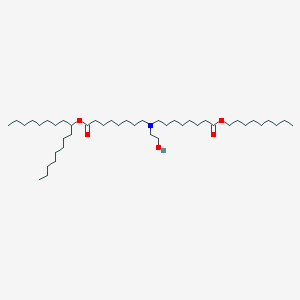

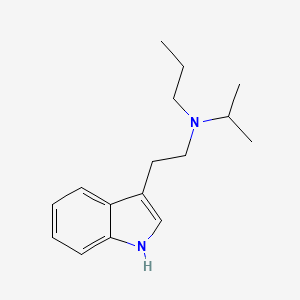

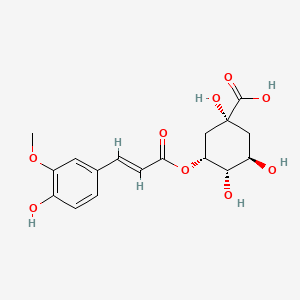

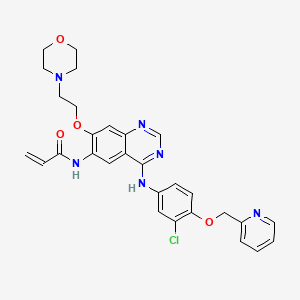

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

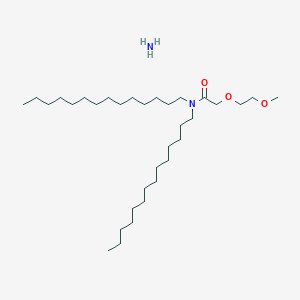

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)